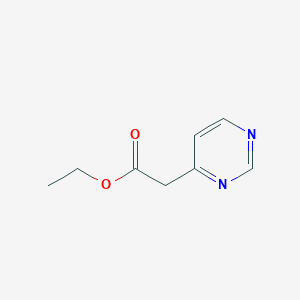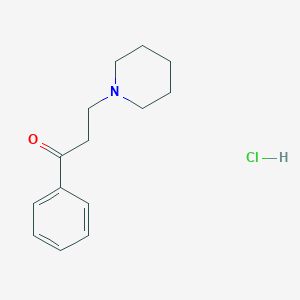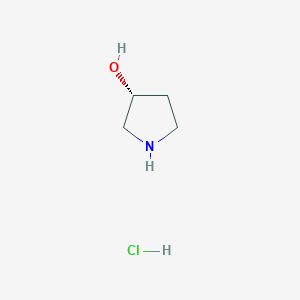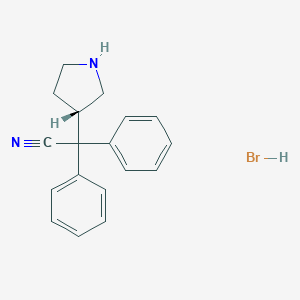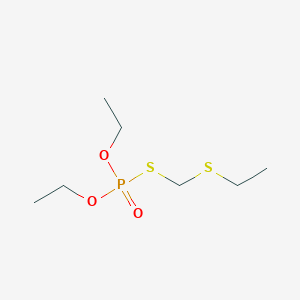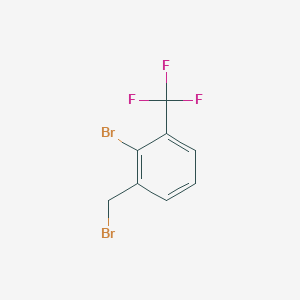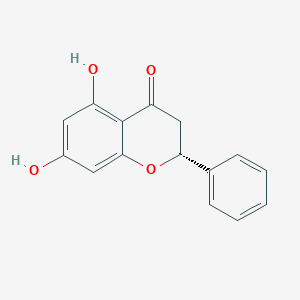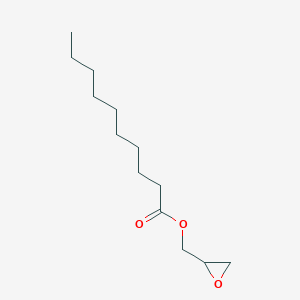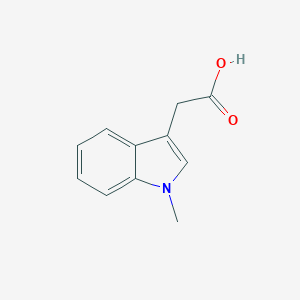
1-Methyl-3-indoleacetic acid
Übersicht
Beschreibung
1-Methyl-3-indoleacetic acid is an indole derivative . It is a N-methylated derivative of Indole-3-acetic acid, a natural auxin, with plant growth regulating activity . It has been studied in direct and riboflavin- or Rose-Bengal-sensitized photo-oxidation in aqueous buffer (pH 5 or pH 8) containing 10% methanol .
Synthesis Analysis
The synthesis of 1-Methyl-3-indoleacetic acid involves various pathways that have been reported in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-indoleacetic acid is C11H11NO2 . The molecular weight is 189.21 .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-3-indoleacetic acid include direct and dye-sensitized aqueous photo-oxidation of 3-indoleacetic acid, methyl-3-indoleacetate and 1-methyl-3-indoleacetic acid .Physical And Chemical Properties Analysis
1-Methyl-3-indoleacetic acid has a melting point of 126-128 °C . It is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
- Application Summary : 1-Methyl-3-indoleacetic acid, also known as Indole-3-acetic acid (IAA), is an important plant hormone belonging to the auxin family of indole derivatives. It plays a crucial role in the growth and development of plants and microorganisms .
- Methods of Application : The biosynthesis of IAA in microorganisms involves several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
- Results or Outcomes : The study of these biosynthesis pathways can promote the production and utilization of IAA in agriculture. The functions of IAA in microorganisms have been divided into three categories: the effects on microorganisms, the virulence on plants, and the beneficial impacts on plants .
- Application Summary : 1-Methyl-3-indoleacetic acid is used as a reactant in the enantioselective preparation of α-aryl alkylcarboxylic acids .
- Results or Outcomes : The outcome of this application is the production of α-aryl alkylcarboxylic acids .
- Application Summary : 1-Methyl-3-indoleacetic acid is used in the preparation of a PKC inhibitor for protein kinase C imaging .
- Results or Outcomes : The outcome of this application is the production of a PKC inhibitor for protein kinase C imaging .
Scientific Field: Microbiology
Scientific Field: Organic Chemistry
Scientific Field: Biochemistry
Scientific Field: Organic Chemistry
- Application Summary : 1-Methyl-3-indoleacetic acid is used in the preparation of vindorosine, vindoline, and analogs .
- Results or Outcomes : The outcome of this application is the production of vindorosine, vindoline, and analogs .
- Application Summary : 1-Methyl-3-indoleacetic acid is used in the synthesis of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues as antifungal agents .
- Results or Outcomes : The outcome of this application is the production of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues .
Scientific Field: Organic Chemistry
Scientific Field: Biochemistry
- Application Summary : 1-Methyl-3-indoleacetic acid is used in the preparation of (indolyl)pyrrol-2-ones as VEGF-R inhibitors, antiangiogenic agents, and protein kinase inhibitors .
- Results or Outcomes : The outcome of this application is the production of (indolyl)pyrrol-2-ones .
- Application Summary : 1-Methyl-3-indoleacetic acid is used in the synthesis of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues as antifungal agents .
- Results or Outcomes : The outcome of this application is the production of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues .
Scientific Field: Organic Chemistry
Scientific Field: Biochemistry
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPEFIYIQFVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291791 | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-indoleacetic acid | |
CAS RN |
1912-48-7 | |
| Record name | 1912-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



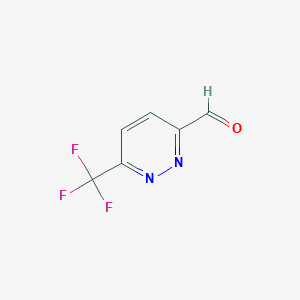
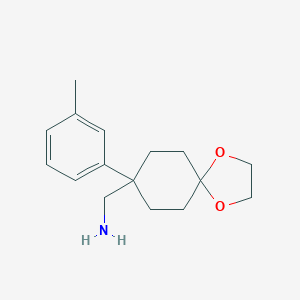

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)
